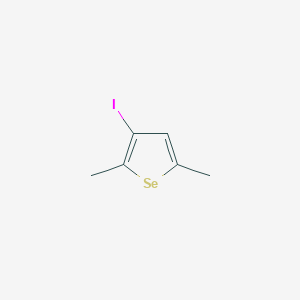

3-Iodo-2,5-dimethylselenophene

Descripción

Contextualization of Selenophene (B38918) Chemistry in Modern Organic Synthesis

Selenophene, a five-membered aromatic heterocycle containing a selenium atom, serves as a cornerstone in the advancement of modern organic synthesis and materials science. researchgate.net These compounds are not only valuable as synthetic building blocks but also exhibit a range of biological activities, including antioxidant and antimicrobial properties. nih.govnih.gov In synthetic chemistry, selenophenes can be employed as precursors for a variety of chemical transformations, acting as nucleophiles, electrophiles, or radicals to form new chemical bonds in a controlled manner. researchgate.net Their derivatives are also integral to the development of advanced materials like organic semiconductors and photovoltaics, where the presence of the selenium atom can enhance electronic properties such as conductivity. researchgate.netnih.gov

Significance of Halogenated Heterocycles as Synthetic Intermediates and Functional Motifs

Halogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms. These molecules are of paramount importance in synthetic chemistry, primarily serving as versatile intermediates for the construction of more complex molecular architectures. mdpi.com The presence of a halogen atom, such as iodine, on a heterocyclic ring provides a reactive handle for a wide array of chemical reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, and Heck couplings, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The differentiated reactivity of various halogens (I > Br > Cl) can be exploited for sequential cross-coupling reactions, enabling the controlled assembly of complex molecules.

Overview of 3-Iodo-2,5-dimethylselenophene within Contemporary Organoselenium Research

While extensive research exists on various halogenated selenophenes, specific studies focusing solely on 3-Iodo-2,5-dimethylselenophene are less common in broadly available literature. However, its structural features suggest a significant role as a synthetic intermediate in organoselenium research. The 2,5-dimethylselenophene core provides a stable aromatic scaffold, and the iodine atom at the 3-position is a prime site for functionalization.

The synthesis of 3-Iodo-2,5-dimethylselenophene would likely involve the direct iodination of 2,5-dimethylselenophene. The iodination of aromatic compounds can be achieved using various reagents, such as molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide. The resulting 3-Iodo-2,5-dimethylselenophene is a valuable precursor for introducing a wide range of substituents onto the selenophene ring through cross-coupling reactions. For instance, it can undergo Suzuki coupling with boronic acids to form 3-aryl-2,5-dimethylselenophenes, which are of interest in materials science for their potential electronic and photophysical properties. nih.gov

The table below summarizes the key reactive sites and potential transformations of 3-Iodo-2,5-dimethylselenophene based on the known chemistry of similar compounds.

| Reactive Site | Potential Transformation | Reagents and Conditions | Potential Product Class |

| C-I Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2,5-dimethylselenophenes |

| C-I Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-2,5-dimethylselenophenes |

| C-I Bond | Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-2,5-dimethylselenophenes |

| C-I Bond | Stille Coupling | Organostannane, Pd catalyst | 3-Substituted-2,5-dimethylselenophenes |

| C-I Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-2,5-dimethylselenophenes |

Propiedades

Número CAS |

26132-80-9 |

|---|---|

Fórmula molecular |

C6H7ISe |

Peso molecular |

284.99 g/mol |

Nombre IUPAC |

3-iodo-2,5-dimethylselenophene |

InChI |

InChI=1S/C6H7ISe/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 |

Clave InChI |

QZYPUVCYNNIXIE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C([Se]1)C)I |

Origen del producto |

United States |

Synthetic Methodologies for 3 Iodo 2,5 Dimethylselenophene

Precursor Chemistry and Formation of the Selenophene (B38918) Core

The initial and crucial step is the synthesis of the 2,5-dimethylselenophene ring. This is typically achieved by forming the heterocyclic ring from acyclic precursors that already contain the necessary carbon framework and methyl substituents.

The formation of the selenophene ring can be accomplished through several established cyclization methods. One of the most classic and direct approaches is the Paal-Knorr synthesis , which is widely used for preparing five-membered heterocycles like furans, pyrroles, and thiophenes. commonorganicchemistry.comyoutube.comresearchgate.net For selenophenes, this reaction involves the treatment of a 1,4-dicarbonyl compound with a selenium-transfer reagent. Specifically, for 2,5-dimethylselenophene, the precursor is hexane-2,5-dione, which is reacted with a powerful selenating agent such as phosphorus pentaselenide (P₄Se₁₀) or hydrogen selenide (B1212193) (H₂Se) under high-temperature conditions. rsc.org

Another significant strategy involves the cyclization of appropriately substituted acyclic precursors. rsc.org Modern methods often utilize diynes as substrates. For instance, the reaction of 1,3-diynes with a selenium source can lead to the formation of the selenophene ring. nih.gov Copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium has also emerged as a straightforward, atom-economical method for generating 2,5-disubstituted selenophenes. organic-chemistry.org This process is valued for its high regioselectivity and tolerance of various functional groups.

The Fiesselmann synthesis, traditionally applied to thiophenes from α,β-acetylenic esters, provides a conceptual basis for analogous selenophene syntheses, although direct application for 2,5-dimethylselenophene is less commonly cited. nih.govorganic-chemistry.orgnih.gov

| Cyclization Method | Precursor(s) | Selenium Source | Key Conditions | Reference(s) |

| Paal-Knorr Synthesis | Hexane-2,5-dione | Phosphorus pentaselenide (P₄Se₁₀) | High temperature | rsc.org |

| Diyne Cyclization | Substituted 1,3-diynes | Dibutyl diselenide / I₂ | Room temperature | rsc.org |

| Copper-Catalyzed [2+2+1] Cyclization | Terminal alkynes | Elemental Selenium (Se) | Copper catalyst | organic-chemistry.org |

In the context of synthesizing 2,5-dimethylselenophene, the term "alkylation" does not typically refer to the addition of methyl groups to a pre-existing selenophene ring. Instead, the dimethylation is almost exclusively achieved by selecting an acyclic precursor that already contains the methyl groups in the correct positions for the subsequent cyclization.

For example, in the Paal-Knorr synthesis, the use of hexane-2,5-dione as the starting material directly ensures that the resulting selenophene will have methyl groups at the C2 and C5 positions. rsc.org Similarly, when using diyne-based cyclizations, the diyne substrate would be appropriately substituted to yield the 2,5-dimethyl product. organic-chemistry.org This "built-in" approach is synthetically efficient and avoids the challenges of regioselectivity and potential over-alkylation that would arise from attempting to directly alkylate the electron-rich selenophene heterocycle.

Regioselective Iodination Techniques for the C3 Position

Once 2,5-dimethylselenophene is obtained, the next step is the introduction of an iodine atom at the C3 position. The selenophene ring is electron-rich, making it susceptible to electrophilic substitution. The C2 and C5 positions are the most reactive; however, since they are blocked by methyl groups, electrophilic attack is directed to the C3 or C4 positions.

Direct electrophilic iodination is a common and straightforward method for halogenating electron-rich aromatic and heterocyclic systems. For 2,5-dimethylselenophene, this involves treating the compound with a suitable electrophilic iodine source.

A widely used reagent for this purpose is N-Iodosuccinimide (NIS) . commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent like acetonitrile (B52724) or dichloromethane. To increase the electrophilicity of the iodine source and accelerate the reaction, a catalytic amount of an acid is often added. organic-chemistry.orgresearchgate.net Trifluoroacetic acid is a common choice for this purpose. organic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the π-system of the selenophene ring attacks the electrophilic iodine, leading to the formation of a sigma complex, which then loses a proton to yield the final 3-iodo-2,5-dimethylselenophene product.

| Reagent System | Solvent | Catalyst/Additive | Conditions | Reference(s) |

| N-Iodosuccinimide (NIS) | Acetonitrile (ACN) | Trifluoroacetic acid (TFA), catalytic | Room Temperature | researchgate.netorganic-chemistry.org |

| N-Iodosuccinimide (NIS) | Dichloromethane (DCM) | None or Lewis Acid | 0 °C to Room Temperature | commonorganicchemistry.comwikipedia.org |

| Iodine (I₂) / Oxidant | Various | Selenium Tetrachloride (SeCl₄), catalytic | Aqueous, mild conditions | thieme.de |

Modern organic synthesis has increasingly turned to transition metal-catalyzed C-H activation as a powerful tool for direct functionalization, avoiding the need for pre-functionalized substrates. youtube.comnih.govrsc.org While specific literature examples for the C-H iodination of 2,5-dimethylselenophene are scarce, the general principles can be applied.

Catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) are often employed for C-H functionalization. The mechanism typically involves the coordination of the metal to the heterocycle, followed by a C-H activation step at the C3 position to form a metallacyclic intermediate. This step can occur via several pathways, such as concerted metalation-deprotonation (CMD). youtube.com The resulting organometallic intermediate would then react with an iodine source, such as N-iodosuccinimide or molecular iodine, to deliver the iodine atom to the ring and regenerate the active catalyst. Control of regioselectivity in these reactions is a key challenge, but the inherent reactivity of the C3 position in a 2,5-disubstituted selenophene makes it a prime target.

An alternative to direct C-H functionalization is a two-step approach involving the formation of an organometallic intermediate followed by quenching with an electrophilic iodine source. nih.gov This method offers excellent regiocontrol.

The process begins with the deprotonation of 2,5-dimethylselenophene. The hydrogen atoms at the C3 and C4 positions are acidic and can be removed by a strong base. Using a strong organolithium base, such as n-butyllithium (n-BuLi) , in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), would selectively generate the 3-lithio-2,5-dimethylselenophene intermediate. The selenium atom helps to direct the lithiation to the adjacent C3 position.

In the second step, this highly reactive organolithium species is treated with an iodine source, most commonly molecular iodine (I₂) . The nucleophilic carbon of the lithiated selenophene attacks the iodine molecule, displacing an iodide ion and forming the C-I bond to yield 3-iodo-2,5-dimethylselenophene with high precision. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

The preparation of 3-Iodo-2,5-dimethylselenophene, while not ubiquitously documented, can be inferred through established methods of electrophilic aromatic substitution on the 2,5-dimethylselenophene core. The direct iodination of similar aromatic systems provides a foundational understanding of the reaction parameters that can be optimized for this specific transformation.

The choice of iodinating agent and catalyst system is paramount in achieving high efficiency and selectivity. Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst are commonly employed for the iodination of electron-rich aromatic compounds. For instance, the use of I₂ with nitric acid or a combination of I₂ and an iodate (B108269) salt in an acidic medium can generate a potent electrophilic iodine species ("I+"), which is crucial for the substitution reaction to proceed. wikipedia.org

Optimization of the reaction often involves a systematic variation of several key parameters to maximize the yield of the desired 3-iodo product while minimizing the formation of byproducts, such as the di-iodinated species. A critical aspect is the molar ratio of the reactants. A stoichiometric or slight excess of the iodinating agent relative to the 2,5-dimethylselenophene substrate is typically employed to ensure complete conversion.

The reaction temperature and solvent also play a significant role. While some electrophilic halogenations can proceed at room temperature, others may require heating to overcome the activation energy barrier. wikipedia.org The selection of an appropriate solvent is crucial; it must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane and acetic acid are common solvents for such reactions.

Furthermore, the order of addition of reagents can influence the outcome. In many cases, the slow addition of the iodinating agent to a solution of the substrate and catalyst can help to control the reaction rate and prevent localized high concentrations of the electrophile, which could lead to undesired side reactions.

Strategies to enhance the yield often focus on driving the reaction equilibrium towards the product side. This can be achieved by removing a byproduct as it is formed. In the context of iodination, the reaction often produces hydrogen iodide (HI), which can be scavenged by the addition of a base or an oxidizing agent to prevent the reverse reaction.

Advanced Purification and Isolation Protocols

Following the synthesis, the isolation and purification of 3-Iodo-2,5-dimethylselenophene from the reaction mixture are critical steps to obtain a product of high purity. A typical workup procedure involves quenching the reaction, followed by extraction and chromatographic purification.

Initially, the reaction mixture is often diluted with water to precipitate the crude product and to dissolve any inorganic salts. An aqueous solution of a reducing agent, such as sodium thiosulfate, may be used to neutralize any unreacted iodine, as indicated by the disappearance of the characteristic brown color.

The crude product is then extracted from the aqueous phase using an organic solvent in which the product is highly soluble, such as diethyl ether or ethyl acetate. The organic layer is subsequently washed with brine to remove residual water and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

The primary method for the purification of 3-Iodo-2,5-dimethylselenophene is column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A carefully chosen eluent system, usually a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to move the compounds down the column at different rates. The polarity of the eluent is often gradually increased to first elute the less polar starting material and byproducts, followed by the more polar desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

For obtaining highly pure 3-Iodo-2,5-dimethylselenophene, recrystallization can be employed as a final purification step. This involves dissolving the product from the chromatography fractions in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

The identity and purity of the final product are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reactivity and Chemical Transformations of 3 Iodo 2,5 Dimethylselenophene

Carbon-Carbon Cross-Coupling Reactions at the C3 Position

The C-I bond in 3-iodo-2,5-dimethylselenophene is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures based on the 2,5-dimethylselenophene core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For 3-iodo-2,5-dimethylselenophene, this reaction would involve its coupling with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. The general reactivity of 3-iodoselenophenes in Suzuki couplings suggests that 3-iodo-2,5-dimethylselenophene would be a suitable substrate. nih.gov The reaction of 2-haloselenophenes with boronic acids has been shown to proceed cleanly under mild conditions. nih.gov

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Iodo-2,5-dimethylselenophene | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3-Aryl-2,5-dimethylselenophene |

Stille Cross-Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. wikipedia.org 3-Iodo-2,5-dimethylselenophene would be expected to react with various organostannanes (e.g., aryltributylstannanes, vinyltributylstannanes) to form the corresponding 3-substituted-2,5-dimethylselenophenes. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. wiley-vch.de

Hypothetical Reaction Scheme for Stille Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |

| 3-Iodo-2,5-dimethylselenophene | Aryltributylstannane | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 3-Aryl-2,5-dimethylselenophene |

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly useful for coupling with alkyl, aryl, and vinyl zinc reagents. organic-chemistry.org The reaction of 3-iodo-2,5-dimethylselenophene with an organozinc halide would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Hypothetical Reaction Scheme for Negishi Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3-Iodo-2,5-dimethylselenophene | Arylzinc Chloride | Pd(PPh₃)₄ | THF | 3-Aryl-2,5-dimethylselenophene |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org 3-Iodoselenophenes have been successfully employed in Sonogashira reactions. nih.gov Therefore, 3-iodo-2,5-dimethylselenophene is expected to react with terminal alkynes to yield 3-alkynyl-2,5-dimethylselenophenes.

Hypothetical Reaction Scheme for Sonogashira Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 3-Iodo-2,5-dimethylselenophene | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 3-Alkynyl-2,5-dimethylselenophene |

Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling

While less common than couplings with sp²-hybridized partners, palladium-catalyzed alkyl-alkyl cross-coupling reactions are an important tool in organic synthesis. These reactions typically involve the coupling of an alkyl halide with an organometallic reagent containing an alkyl group. The reaction of 3-iodo-2,5-dimethylselenophene, which has an sp² C-I bond, with an alkyl-organometallic reagent would fall under sp²-sp³ coupling, a more established transformation. For instance, Negishi or Suzuki conditions can be adapted for such couplings.

Other Transition Metal-Catalyzed Carbon-Carbon Bond Formations

Beyond the well-established palladium-catalyzed reactions, other transition metals can also be employed to form carbon-carbon bonds at the C3 position of 3-iodo-2,5-dimethylselenophene. For instance, copper-catalyzed coupling reactions, such as the Ullmann condensation, could be utilized to form C-C bonds with suitable nucleophiles. nih.gov Additionally, nickel catalysts are often a viable alternative to palladium for various cross-coupling reactions, sometimes offering different reactivity or selectivity profiles. wikipedia.org There is also a report of 3-iodo-2,5-dimethylselenophene reacting with alkyllithium reagents to produce alkynes, indicating a ring-opening reaction pathway under certain conditions.

Carbon-Heteroatom Cross-Coupling Reactions

The presence of the carbon-iodine bond at the 3-position of the selenophene (B38918) ring makes 3-iodo-2,5-dimethylselenophene a suitable substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-heteroatom bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While specific studies on the Buchwald-Hartwig amination of 3-iodo-2,5-dimethylselenophene are not extensively documented, the general reactivity of aryl and heteroaryl halides suggests that it would readily undergo this transformation. The reaction would involve the palladium-catalyzed coupling of 3-iodo-2,5-dimethylselenophene with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands such as JohnPhos, DavePhos, tBuXPhos, XPhos, SPhos, and RuPhos often employed to promote the catalytic cycle. researchgate.net The reaction is typically carried out in an inert solvent like dioxane or toluene at elevated temperatures. The general procedure involves the evacuation and backfilling of the reaction vessel with an inert gas, followed by the addition of the aryl halide, amine, palladium precatalyst, ligand, and base. researchgate.net The use of palladium(I) dimer precatalysts has been shown to be effective in some amination reactions. researchgate.netrsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / various phosphines | NaOtBu | Toluene | 80-100 | Optimized |

| Halo-7-azaindoles | Various amines | Palladium precatalysts (e.g., with BrettPhos) | K₃PO₄ | Dioxane | 100 | High |

| Aryl/Heteroaryl Chlorides/Bromides | Aqueous Ammonia (B1221849) | Pd / KPhos | Hydroxide | Water | — | High |

This table presents generalized conditions for Buchwald-Hartwig aminations of various aryl halides to illustrate typical reaction parameters. Specific optimization would be required for 3-iodo-2,5-dimethylselenophene.

Selanylation and Thiolation Reactions

The introduction of selenium and sulfur moieties at the 3-position of the selenophene ring can be achieved through cross-coupling reactions. While direct selanylation and thiolation of 3-iodo-2,5-dimethylselenophene have not been specifically detailed, analogous reactions with other aryl halides provide a basis for expected reactivity.

For instance, the synthesis of 3-arylselanyl benzothiophenes has been achieved through a visible-light-promoted radical cyclization of 2-alkynylthioanisoles with diaryl diselenides. researchgate.net This suggests that radical pathways could be a viable method for the formation of C-Se bonds. Additionally, electrochemical methods have been developed for the synthesis of 3-selenylated benzothiophene (B83047) derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions with diselenides or thiols are also plausible routes. These reactions would likely proceed under conditions similar to other cross-coupling reactions, utilizing a palladium catalyst and a suitable ligand.

Lithiation and Transmetalation Chemistry of 3-Iodo-2,5-dimethylselenophene

Halogen-metal exchange is a common and effective method for the functionalization of aryl and heteroaryl halides. Treatment of 3-iodo-2,5-dimethylselenophene with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) would be expected to result in the formation of the corresponding 3-lithio-2,5-dimethylselenophene. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the 3-position.

A study on 2,5-disubstituted-3-(organoseleno)-selenophenes demonstrated that these compounds can undergo a lithium/selenium transmetalation reaction with butyllithium (B86547) to form a lithiated selenophene species. This intermediate was then successfully trapped with aldehydes to yield secondary alcohols in good yields (68–73%). nih.gov This provides strong evidence that 3-iodo-2,5-dimethylselenophene would undergo a similar halogen-lithium exchange followed by reaction with electrophiles.

Table 2: Potential Electrophiles for Trapping 3-Lithio-2,5-dimethylselenophene

| Electrophile | Resulting Functional Group |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Carbon Dioxide | Carboxylic Acid |

| Dimethylformamide (DMF) | Aldehyde |

| Alkyl Halides | Alkylated Selenophene |

| Disulfides | Thioether |

| Diselenides | Selenoether |

The resulting 3-lithio-2,5-dimethylselenophene can also participate in transmetalation reactions with other metal salts (e.g., ZnCl₂, MgBr₂, CuI) to generate the corresponding organozinc, organomagnesium, or organocopper reagents, which may offer different reactivity profiles and selectivities in subsequent cross-coupling reactions.

Electrophilic Aromatic Substitution Beyond Iodination

The 2,5-dimethylselenophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho-, para-directing) and the selenium atom must be considered. In 3-iodo-2,5-dimethylselenophene, the 4-position is the most likely site for further electrophilic attack, as it is ortho to one methyl group and meta to the other, and is sterically accessible. The iodine atom at the 3-position is a deactivating group but directs ortho and para. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. msu.edu For example, Friedel-Crafts acylation of 2,5-dimethylthiophene, a close analog of 2,5-dimethylselenophene, has been reported. researchgate.net This suggests that 3-iodo-2,5-dimethylselenophene could undergo acylation, likely at the 4-position.

The conditions for these reactions typically involve a strong electrophile generated in situ. For instance, nitration is often carried out with a mixture of nitric acid and sulfuric acid, while Friedel-Crafts reactions employ a Lewis acid catalyst such as aluminum chloride. nih.govyoutube.com

Radical Reactions Involving Carbon-Iodine Bond Homolysis

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator, to form a 2,5-dimethylselenophen-3-yl radical. nih.gov This radical species can then participate in a variety of subsequent reactions.

One potential transformation is a radical cyclization reaction. For example, radical-triggered bicyclization of 1,7-diynes with diphenyl diselenide has been used to synthesize selenopheno[3,4-c]quinolines. nih.gov This type of reactivity highlights the potential for the 2,5-dimethylselenophen-3-yl radical to engage in intramolecular bond formations.

Furthermore, the aryl radical can be trapped by various radical acceptors. For instance, the generation of aryl radicals from aryl iodides can be followed by addition to carbon monoxide and subsequent trapping by an amine to form amides. nih.gov Theoretical studies on the reactivity of phenyl radicals show that their electrophilicity plays a key role in their reactions with nucleophiles. scielo.br

Ring-Opening and Cycloaddition Reactions of the Selenophene Core

The selenophene ring, while aromatic, can participate in ring-opening and cycloaddition reactions under certain conditions, although this often requires significant energy input or specific catalytic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known reaction for many five-membered heterocycles. wikipedia.orgmasterorganicchemistry.com While thiophenes are generally less reactive as dienes than furans, they can undergo Diels-Alder reactions, particularly with highly reactive dienophiles. rsc.org By analogy, 2,5-dimethylselenophene could potentially act as a diene in a Diels-Alder reaction, leading to a bicyclic adduct which could then undergo further transformations, such as the extrusion of selenium. The Diels-Alder reaction of 2,5-dimethylfuran (B142691) with ethylene (B1197577) to produce p-xylene (B151628) has been studied, indicating the potential for such cycloadditions with substituted five-membered heterocycles. nih.govresearchgate.net

Ring-opening reactions of selenophenes are less common but can be induced under specific conditions, such as with strong bases or through transition metal-mediated processes. For instance, ring-opening of cycloalkanols has been used to prepare functionalized ketones. mit.edu While not directly applicable to the aromatic selenophene core, it demonstrates a strategy for ring cleavage. More relevantly, ring-opening metathesis polymerization of thianorbornenes, which can be derived from the Diels-Alder reaction of thiophenes, has been reported. rsc.org

Mechanistic Investigations of Reactions Involving 3 Iodo 2,5 Dimethylselenophene

Elucidation of Reaction Pathways for Cross-Coupling and Functionalization

The functionalization of 3-iodo-2,5-dimethylselenophene is primarily characterized by reactions typical of iodo-heteroaromatic compounds, including metal-catalyzed cross-coupling reactions and ring-opening reactions initiated by strong bases.

A notable reaction pathway for 3-iodo-2,5-dimethylselenophene is its ring-opening when treated with alkyllithium reagents. Research by Gronowitz and Frejd first identified that, similar to its thiophene (B33073) counterpart, 3-iodo-2,5-dimethylselenophene yields alkynes upon reaction with alkyllithiums. This transformation highlights the lability of the selenophene (B38918) ring under strongly basic conditions, a reactivity pattern that is also observed with other selenophene derivatives when treated with reagents like n-butyllithium (n-BuLi). echemi.comresearchgate.net The proposed mechanism for such ring-opening reactions often involves an initial halogen-lithium exchange, followed by elimination and rearrangement to afford the acetylenic product.

In addition to this unique reactivity, 3-iodo-2,5-dimethylselenophene is a viable substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com While specific studies on this dimethylated selenophene are scarce, extensive research on 3-iodoselenophenes and 2-haloselenophenes demonstrates their utility in reactions such as Suzuki, Sonogashira, and Ullmann couplings. nih.govresearchgate.netresearchgate.netnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition of the iodoselenophene to a low-valent palladium complex, followed by transmetalation with a suitable organometallic partner and subsequent reductive elimination to yield the coupled product. wikipedia.orgnumberanalytics.com The general applicability of these methods suggests that 3-iodo-2,5-dimethylselenophene can be functionalized with a wide array of aryl, alkynyl, and other organic fragments.

The functionalization of the selenophene core is not limited to cross-coupling and ring-opening. Other synthetic transformations, such as those involving electrophilic substitution, can also be envisaged, although the directing effects of the iodo and methyl groups would need to be considered.

Table 1: Overview of Potential Reaction Pathways for 3-Iodo-2,5-dimethylselenophene

| Reaction Type | Reagents and Conditions (General) | Expected Product Type |

| Ring-Opening | Alkyllithium (e.g., n-BuLi), -70°C to rt | Alkynes |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Solvent (e.g., DME) | 3-Aryl-2,5-dimethylselenophene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N), Solvent (e.g., DMF) | 3-Alkynyl-2,5-dimethylselenophene |

| Ullmann Coupling | Copper catalyst, various nucleophiles | Various functionalized selenophenes |

Identification and Characterization of Key Intermediates

The direct observation and characterization of intermediates in the reactions of 3-iodo-2,5-dimethylselenophene are not well-documented. However, based on established mechanisms for related systems, key transient species can be proposed.

In the ring-opening reaction with alkyllithium, the initial intermediate is likely a 2,5-dimethylselenophen-3-yl-lithium species, formed through halogen-metal exchange. This organolithium intermediate is presumed to be unstable, readily undergoing fragmentation of the selenophene ring.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several well-defined intermediates. wikipedia.orgnumberanalytics.com The first key intermediate is a palladium(II) species formed via the oxidative addition of 3-iodo-2,5-dimethylselenophene to a palladium(0) complex. This would be a square planar complex of the type [Pd(L)₂(2,5-dimethylselenophen-3-yl)(I)], where L represents the supporting ligands. The subsequent transmetalation step involves the replacement of the iodide ligand with the organic group from the coupling partner, leading to a diorganopalladium(II) intermediate, [Pd(L)₂(2,5-dimethylselenophen-3-yl)(R)]. This species then undergoes reductive elimination to form the C-C or C-heteroatom bond and regenerate the palladium(0) catalyst.

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

In the context of cross-coupling reactions, the rates are influenced by several factors, including the nature of the palladium catalyst and ligands, the solvent, the base, and the reactivity of the coupling partners. The carbon-iodine bond in 3-iodo-2,5-dimethylselenophene is expected to be the most reactive among the corresponding halogens (Br, Cl) in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Computational Support for Proposed Mechanisms (e.g., Transition State Analysis)

While no specific computational studies focusing on the reaction mechanisms of 3-iodo-2,5-dimethylselenophene have been found, computational chemistry has been employed to investigate the properties and reactivity of selenophenes in other contexts. For example, density functional theory (DFT) has been used to study the electronic structure and properties of selenophene-containing materials for applications in organic electronics. researchgate.netrsc.org

Furthermore, computational studies have provided insights into the ring-opening of selenophene cations, identifying low-energy pathways for fragmentation. nih.gov Although the conditions are different from the base-induced ring-opening of 3-iodo-2,5-dimethylselenophene, these studies support the inherent susceptibility of the selenophene ring to cleavage.

For cross-coupling reactions, computational studies on related aryl halides have been instrumental in elucidating the energetics of the catalytic cycle, including the structures of transition states for oxidative addition, transmetalation, and reductive elimination. chim.it Such studies on a model system involving 3-iodo-2,5-dimethylselenophene could provide valuable quantitative data on the reaction mechanism, including activation energies and the relative stabilities of intermediates. Theoretical calculations have also been used to compare the geometric and electronic properties of selenophene- and thiophene-containing fused ring systems, which can influence their reactivity. beilstein-journals.org

Theoretical and Computational Studies of 3 Iodo 2,5 Dimethylselenophene

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of 3-iodo-2,5-dimethylselenophene is fundamentally dictated by the selenophene (B38918) ring, a five-membered aromatic heterocycle containing a selenium atom. The introduction of iodo and dimethyl substituents significantly modulates its electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of a molecule. In substituted selenophenes, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies.

The molecular orbitals of 3-iodo-2,5-dimethylselenophene would exhibit contributions from the atomic orbitals of all constituent atoms. The selenium atom's d-orbitals can participate in bonding, influencing the electronic structure in a manner distinct from its lighter chalcogen analogues, sulfur and oxygen. The iodine atom, with its large and diffuse orbitals, would also significantly contribute to the frontier molecular orbitals.

Table 1: Illustrative Frontier Orbital Energies for Substituted Selenophenes (Note: This table presents hypothetical data for illustrative purposes, as specific calculations for 3-iodo-2,5-dimethylselenophene are not available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Selenophene | -5.50 | -0.20 | 5.30 |

| 2,5-Dimethylselenophene | -5.25 | -0.15 | 5.10 |

| 3-Iodoselenophene | -5.60 | -0.50 | 5.10 |

Quantum Chemical Calculations of Aromaticity and Stability

The aromaticity of selenophene and its derivatives is a subject of considerable interest. Selenophene is considered aromatic, though generally less so than thiophene (B33073) and benzene, but more so than furan. rsc.org Aromaticity can be quantified using various theoretical descriptors, such as nucleus-independent chemical shift (NICS), harmonic oscillator model of aromaticity (HOMA), and the para-delocalization index (PDI).

Quantum chemical calculations would likely show that the selenophene ring in 3-iodo-2,5-dimethylselenophene maintains a significant degree of aromatic character. The methyl and iodo substituents would introduce some degree of bond length alternation and electronic perturbation, which might slightly decrease the aromaticity compared to unsubstituted selenophene. However, the fundamental cyclic delocalization of π-electrons, characteristic of aromatic systems, would be preserved.

Reactivity Predictions and Regioselectivity Rationalization from Quantum Chemical Parameters

Quantum chemical parameters derived from the electronic structure can be used to predict the reactivity and regioselectivity of 3-iodo-2,5-dimethylselenophene.

Fukui Functions and Dual Descriptors: These parameters are used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. For an electrophilic attack on the aromatic ring, calculations would likely predict that the positions with the highest electron density (HOMO coefficients) would be most susceptible. The presence of the electron-donating methyl groups at the 2- and 5-positions would activate the ring towards electrophilic substitution. The remaining unsubstituted position (position 4) would be a likely site for such reactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For 3-iodo-2,5-dimethylselenophene, the MEP would likely show a region of negative potential associated with the π-system of the selenophene ring and the selenium atom, while the hydrogen atoms of the methyl groups and the region around the iodine atom might exhibit positive potential.

Regioselectivity: The regioselectivity of reactions, such as further substitution or metalation, can be rationalized by analyzing the stability of the intermediates formed. Quantum chemical calculations can model these intermediates and their energies, providing insight into the preferred reaction pathways. For instance, in lithiation reactions, the most acidic proton is typically abstracted. The electronic effects of the iodo and dimethyl groups would determine the relative acidities of the remaining ring proton.

Conformational Analysis and Intermolecular Interactions

For a planar aromatic system like the selenophene ring, the primary conformational flexibility arises from the rotation of the methyl groups. The barriers to rotation for methyl groups on aromatic rings are generally low. Computational conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of the methyl group C-H bonds relative to the ring. The lowest energy conformation would likely have a staggered arrangement of the methyl hydrogens with respect to the selenophene ring to minimize steric interactions.

Intermolecular interactions are crucial for understanding the properties of 3-iodo-2,5-dimethylselenophene in the solid state. These interactions can include:

π-π stacking: The aromatic selenophene rings can stack on top of each other, leading to attractive dispersion forces.

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the selenium of another molecule) in a directional manner.

Computational studies can predict the preferred packing arrangements in the crystal lattice by calculating the energies of different intermolecular configurations.

Spectroscopic Property Predictions via DFT and TD-DFT (e.g., Chemical Shifts, Absorption Spectra)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting various spectroscopic properties.

NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H, ¹³C, and even ⁷⁷Se NMR chemical shifts. youtube.com The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For 3-iodo-2,5-dimethylselenophene, the calculations would reflect the electron-donating nature of the methyl groups and the combined inductive and resonance effects of the iodine atom.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. The predicted spectrum would show characteristic bands for the C-H stretching and bending of the methyl groups, the C-I stretching vibration, and the various vibrational modes of the selenophene ring.

Table 2: Predicted Spectroscopic Data for 3-Iodo-2,5-dimethylselenophene (Illustrative) (Note: This table presents hypothetical data based on general principles and data for related compounds.)

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ring H) | δ 6.5-7.0 ppm |

| ¹³C NMR | Chemical Shift (C-I) | δ 80-90 ppm |

| IR Spectroscopy | C-I Stretch | 500-600 cm⁻¹ |

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Iodo-2,5-dimethylselenophene. It allows for the precise determination of the molecular weight of the compound and its derivatives, confirming their elemental composition with high accuracy. In the synthesis of selenophenes, mass spectrometry can be employed to monitor the progress of the reaction by identifying key intermediates and the final product.

Table 1: Plausible Mass Spectrometric Data for 3-Iodo-2,5-dimethylselenophene

| Feature | Description |

| Molecular Ion (M+) | Expected at the calculated exact mass of the compound. |

| Isotopic Pattern | The presence of selenium with its characteristic isotopic distribution would be a key identifier. |

| Key Fragment 1 | Loss of Iodine radical (•I) to give the 2,5-dimethylselenophene cation. |

| Key Fragment 2 | Fragmentation of the selenophene (B38918) ring. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Iodo-2,5-dimethylselenophene. A combination of 1H, 13C, and 77Se NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum of 3-Iodo-2,5-dimethylselenophene would be expected to show distinct signals for the two methyl groups and the remaining proton on the selenophene ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the iodine atom and the electronic properties of the selenophene ring. In related iodo-aromatic compounds, protons ortho to the iodine atom are typically shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom directly bonded to the iodine would exhibit a characteristic chemical shift, typically at a lower field compared to unsubstituted carbons. For example, in 2-iodo-2-methylpropane, the carbon atom attached to iodine has a chemical shift of approximately 43.4 ppm. docbrown.info The chemical shifts of the methyl carbons and the other ring carbons would also provide valuable structural confirmation.

⁷⁷Se NMR: Selenium-77 NMR is a powerful tool for directly probing the selenium atom in the selenophene ring. 77Se is a spin-1/2 nucleus with a natural abundance of 7.63%, making it suitable for NMR studies. huji.ac.il The chemical shift of the 77Se nucleus is highly sensitive to its chemical environment and can span a wide range, providing detailed information about the electronic structure of the selenophene ring. huji.ac.il Couplings between 77Se and adjacent protons (³J(Se,H)) or carbons (¹J(Se,C)) can be observed, further aiding in structural assignment. huji.ac.il For selenoxanthenone, a related organoselenium compound, a three-bond coupling to a proton of 11.6 Hz has been reported. huji.ac.il

Table 2: Predicted NMR Data for 3-Iodo-2,5-dimethylselenophene

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | 7.0 - 8.0 (ring H), 2.0 - 3.0 (CH₃) | Singlet (ring H), Singlets (CH₃) | |

| ¹³C | 90 - 100 (C-I), 125 - 150 (other ring C), 15 - 25 (CH₃) | ¹J(C,H) | |

| ⁷⁷Se | 500 - 700 (relative to Me₂Se) | ³J(Se,H) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Bonding Insights

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and monitoring their transformations during chemical reactions. For 3-Iodo-2,5-dimethylselenophene, the IR and Raman spectra would show characteristic bands for the C-H stretching and bending vibrations of the methyl groups and the ring proton, as well as vibrations associated with the selenophene ring. The C-I stretching vibration would also be present, typically in the far-infrared region. While specific spectra for 3-Iodo-2,5-dimethylselenophene are not available, the analysis of related organo-iodine compounds can provide expected frequency ranges for the C-I bond.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties in Derivatives

UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within a molecule and to characterize its optical properties. Selenophene derivatives are known to be components of light-emitting materials, indicating that they can possess interesting photophysical properties. nih.gov The UV-Vis absorption spectrum of derivatives of 3-Iodo-2,5-dimethylselenophene would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic excitations.

Fluorescence spectroscopy provides information about the emission of light from the excited state of a molecule. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on other 2,5-disubstituted selenophenes have shown that their absorption maxima are in the UV-A region with fluorescence emission in the violet-to-blue region. huji.ac.il The nature of the substituents on the selenophene ring can significantly influence the absorption and emission properties. huji.ac.il For instance, some selenophenothiophene-based fluorophores exhibit large Stokes shifts and solvatochromism. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis in Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. For materials incorporating 3-Iodo-2,5-dimethylselenophene, XPS can be used to confirm the presence of selenium and iodine and to determine their oxidation states. The binding energy of the Se 3d and I 3d core level electrons is characteristic of their chemical environment. For example, high-resolution XPS spectra of iodophenyl-functionalized surfaces show characteristic I 3d peaks that confirm the covalent attachment of the iodophenyl groups. researchgate.net While specific XPS data for 3-Iodo-2,5-dimethylselenophene is not available, the technique would be highly valuable for characterizing thin films or modified surfaces containing this molecule.

Table 3: Expected XPS Binding Energies for Key Elements in 3-Iodo-2,5-dimethylselenophene Derivatives

| Element | Core Level | Expected Binding Energy Range (eV) |

| Se | 3d | 54 - 56 |

| I | 3d₅/₂ | ~619 |

| C | 1s | 284 - 286 |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates in Reactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is particularly relevant for studying reaction mechanisms that may involve radical intermediates. In the context of 3-Iodo-2,5-dimethylselenophene, EPR could be used to investigate reactions where the C-I bond undergoes homolytic cleavage to form an aryl radical. The electrochemical oxidation of iodide has been shown to generate iodine atom radicals (I•), which can be detected by EPR through spin trapping. scielo.org.mx Similarly, EPR spectroscopy has been instrumental in characterizing radical species in various chemical systems, including those involving complex organic molecules. nih.govnih.gov Although no specific EPR studies on 3-Iodo-2,5-dimethylselenophene were found, the technique holds significant potential for elucidating the mechanisms of its radical-mediated reactions.

Applications in Materials Science and Advanced Synthetic Chemistry

Monomers and Building Blocks for Conjugated Polymers

3-Iodo-2,5-dimethylselenophene serves as a critical monomer for the synthesis of π-conjugated polymers. These polymers, characterized by an extended system of alternating single and double bonds along their backbone, exhibit semiconductor properties that make them suitable for a wide array of electronic applications. The incorporation of the selenophene (B38918) unit, a heavier chalcogenophene compared to the more common thiophene (B33073), offers distinct advantages in tuning the electronic and physical properties of these materials. researchgate.netukolegija.lt

The iodo-functional group at the 3-position of 2,5-dimethylselenophene is a key feature that allows it to undergo various metal-catalyzed cross-coupling polymerizations. These methods are fundamental for creating well-defined polymer architectures. The reactivity of the carbon-iodine bond makes the monomer suitable for polymerization techniques such as Stille, Suzuki-Miyaura, Kumada, and direct arylation polymerizations, which are among the best routes for accessing well-defined chalcogenophene-containing polymers. rsc.org

For instance, in a Stille coupling reaction, the iodinated selenophene monomer would be reacted with an organostannane derivative of another aromatic monomer in the presence of a palladium catalyst. Similarly, Suzuki coupling would involve reaction with a boronic acid or ester derivative. This versatility allows for the synthesis of not only homopolymers (poly(2,5-dimethylselenophene)) but also a vast range of copolymers. By copolymerizing 3-Iodo-2,5-dimethylselenophene with other monomers, such as substituted thiophenes, furans, or electron-deficient units, chemists can precisely control the structure and, consequently, the properties of the final polymer. aip.orgrsc.org

The synthesis of regioregular polymers, where the monomer units are linked in a specific, repeating orientation (e.g., head-to-tail), is crucial for achieving optimal electronic performance. While the symmetric 2,5-dimethyl substitution simplifies some aspects of regioregularity compared to monosubstituted monomers, controlled polymerization methods like Grignard Metathesis (GRIM) polymerization are often employed to ensure high regioselectivity, leading to materials with improved crystallinity and charge transport. rsc.orgnih.gov

A primary advantage of using selenophene-based monomers like 3-Iodo-2,5-dimethylselenophene is the ability to tune the optoelectronic properties of the resulting polymers. researchgate.net Compared to their widely studied polythiophene analogues, polyselenophenes exhibit distinct characteristics. rsc.orgelsevierpure.com

Band Gap and Energy Levels: Polyselenophenes generally possess lower optical band gaps than polythiophenes. rsc.orgresearchgate.net This is attributed to the increased quinoidal character of the polyselenophene backbone, which enhances electron delocalization. The substitution of selenium for sulfur leads to a polymer backbone that is more difficult to twist, promoting a more planar conformation and better conjugation. researchgate.net The combination of a selenophene backbone with other aromatic units can create materials with the rare and desirable combination of a low band gap and a low Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for stability and device performance. rsc.org

Influence of Substitution: The methyl groups at the 2 and 5 positions of the monomer influence the solubility of the resulting polymer in common organic solvents, which is critical for solution-based processing of electronic devices. escholarship.org While these alkyl groups can impact the planarity of the polymer backbone, they are essential for processability. The ability to create copolymers allows for fine-tuning of these properties. For example, copolymerizing with monomers bearing different side chains or electronic characteristics can systematically alter the HOMO and LUMO energy levels, the absorption spectrum, and the charge carrier mobility of the material. aip.orgubc.ca

Below is a table comparing the general properties of polyselenophenes to the more common polythiophenes, illustrating the tuning potential offered by selenophene incorporation.

| Property | Polythiophenes (Typical) | Polyselenophenes (Typical) | Rationale for Difference |

| Optical Band Gap | Higher (e.g., ~2.0 eV for P3HT) mdpi.com | Lower rsc.orgresearchgate.net | Increased quinoidal character and planarity of the selenophene backbone enhances electron delocalization. |

| HOMO Energy Level | Higher | Lower rsc.org | The higher electronegativity of selenium compared to sulfur can lead to deeper HOMO levels, improving ambient stability. |

| Backbone Planarity | Prone to twisting | More resistant to twisting rsc.orgelsevierpure.com | The larger size of the selenium atom increases steric hindrance to backbone rotation, favoring a planar structure. |

| Interchain Interactions | Strong π-π stacking | Potentially stronger Se-Se interactions beilstein-journals.org | The larger, more polarizable selenium atom can lead to enhanced intermolecular interactions, facilitating charge transport. |

Components in Organic Electronic Devices

The unique properties of polymers derived from 3-Iodo-2,5-dimethylselenophene make them highly promising for integration into various organic electronic devices. Their solution processability, combined with their tailored electronic characteristics, allows for the fabrication of flexible and lightweight electronics. ukolegija.lt

OFETs are fundamental components of organic circuits, acting as switches and amplifiers. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Polyselenophenes have demonstrated excellent potential in this area. researchgate.net The inherent planarity of the polyselenophene backbone and the potential for strong intermolecular Se-Se interactions can promote ordered packing in the solid state, which is essential for efficient charge transport. rsc.orgbeilstein-journals.org

Research has shown that selenophene-based copolymers can exhibit high hole mobilities. For example, copolymers of selenophene and thiophene have been synthesized that form well-organized thin films, leading to impressive OFET performance. rsc.org The introduction of selenophene units can lead to more compact molecular packing and shorter π-π stacking distances compared to all-thiophene analogues, which is beneficial for charge mobility. ntu.edu.tw By using monomers like 3-Iodo-2,5-dimethylselenophene, materials can be designed to optimize the balance between processability and high charge carrier mobility required for high-performance OFETs. magtech.com.cn

In OPVs, a blend of a p-type polymer (donor) and an n-type material (acceptor) is used to absorb light and generate electrical current. The efficiency of an OPV is highly dependent on the properties of the donor polymer. Polymers derived from selenophene monomers are attractive candidates due to several key features. researchgate.net

Firstly, the lower band gap of polyselenophenes allows them to absorb a broader range of the solar spectrum, potentially leading to a higher short-circuit current (Jsc). rsc.org Secondly, the ability to tune the HOMO and LUMO energy levels is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. researchgate.net The deeper HOMO levels often found in polyselenophenes can lead to higher Voc values and improved air stability of the device. rsc.org The successful use of selenophene-containing polymers in OPVs demonstrates their potential to enhance the power conversion efficiency of next-generation solar cells. researchgate.netresearchgate.net

The table below summarizes key parameters for OPV devices utilizing different polymer structures, highlighting the impact of monomer selection on performance.

| Polymer System | Voc (V) | Jsc (mA/cm²) | Power Conversion Efficiency (%) |

| PPhDOTV:PC70BM researchgate.net | 0.52 | 3.30 | 0.91 |

| PPhDOTFV:PC70BM researchgate.net | 0.68 | 1.62 | 0.45 |

OLEDs are used in modern displays and lighting, and their performance relies on materials that can efficiently convert electrical energy into light. Conjugated polymers can be used as the emissive layer or as charge-transport layers within an OLED stack. The incorporation of selenophene into the polymer backbone can influence the emission color and efficiency of the device. researchgate.net

Precursors for Complex Molecular Architectures in Organic Synthesis

3-Iodo-2,5-dimethylselenophene serves as a versatile precursor for the construction of a variety of complex molecular frameworks. The carbon-iodine bond is a key functional group that allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through a range of well-established synthetic methodologies.

One of the documented transformations of 3-iodo-2,5-dimethylselenophene involves its reaction with alkyllithium reagents. This reaction does not lead to a simple halogen-metal exchange but instead results in a ring-opening of the selenophene, yielding alkynes. This provides a synthetic route to acetylenic compounds that might be otherwise difficult to access.

Furthermore, the iodo-substituent makes 3-iodo-2,5-dimethylselenophene an excellent candidate for various transition metal-catalyzed cross-coupling reactions. While specific examples with this exact molecule are not extensively documented in readily available literature, its reactivity can be inferred from the well-established behavior of iodo-aromatic compounds in reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the creation of complex molecules from simpler building blocks.

Below is an interactive data table illustrating the potential of 3-iodo-2,5-dimethylselenophene as a precursor in various cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst (Typical) | Resulting Structure | Significance |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl containing a 2,5-dimethylselenophene unit | Synthesis of conjugated materials for electronics |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | Aryl- or vinyl-substituted 2,5-dimethylselenophene | Formation of complex natural product analogs |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted 2,5-dimethylselenophene | Access to linear, rigid molecular wires |

| Heck Coupling | Alkene | Pd(OAc)₂ | Alkenyl-substituted 2,5-dimethylselenophene | Elaboration of side chains on the selenophene core |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ | Amino-substituted 2,5-dimethylselenophene | Introduction of nitrogen-containing functional groups |

These potential transformations highlight the role of 3-iodo-2,5-dimethylselenophene as a versatile node for the elaboration of molecular complexity, enabling the synthesis of a wide array of functional organic materials.

Ligands in Catalysis and Organometallic Complexes

While direct applications of 3-iodo-2,5-dimethylselenophene as a ligand in catalysis are not prominently reported, its structure presents significant potential for the development of novel organometallic complexes and catalysts. The selenium atom in the selenophene ring possesses lone pairs of electrons and can act as a soft donor, coordinating to various transition metals.

The presence of the iodo-group is particularly advantageous, as it can be readily transformed into other functionalities that can then participate in metal coordination. For instance, the iodo-group can be substituted via cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating moieties, leading to the formation of bidentate or polydentate ligands. The resulting chelating ligands can form stable complexes with transition metals, which are often highly effective catalysts for a range of organic transformations.

The table below illustrates hypothetical ligand structures that could be synthesized from 3-iodo-2,5-dimethylselenophene and their potential applications in catalysis.

| Starting Material | Reaction to Form Ligand | Potential Ligand Structure | Metal for Complexation (Example) | Potential Catalytic Application |

| 3-Iodo-2,5-dimethylselenophene | Lithiation followed by reaction with Ph₂PCl | 3-(Diphenylphosphino)-2,5-dimethylselenophene | Palladium, Rhodium | Cross-coupling, hydrogenation |

| 3-Iodo-2,5-dimethylselenophene | Suzuki coupling with 2-pyridylboronic acid | 3-(2-Pyridyl)-2,5-dimethylselenophene | Ruthenium, Iridium | Transfer hydrogenation, C-H activation |

| 3-Iodo-2,5-dimethylselenophene | Sonogashira coupling with (trimethylsilyl)acetylene followed by desilylation and reaction with a coordinating group | 3-(Ethynyl)-2,5-dimethylselenophene with a pendant donor | Gold, Platinum | Alkyne hydration, cycloisomerization |

The development of such selenophene-based ligands is an active area of research, as the electronic properties of the selenophene ring can influence the catalytic activity and selectivity of the corresponding metal complexes.

Chemo-sensors and Molecular Probes (Non-biological applications)

The construction of chemo-sensors and molecular probes often relies on the use of building blocks that possess specific electronic and photophysical properties. Selenophene-containing molecules are of interest in this field due to the unique characteristics of the selenium atom, which can influence the electronic structure and photophysical behavior of a molecule.

Although there are no specific reports detailing the use of 3-iodo-2,5-dimethylselenophene in chemo-sensors, its structure makes it a highly attractive scaffold for the design of such systems. The iodo-group serves as a versatile handle for the introduction of fluorophores, chromophores, or specific recognition units. By strategically coupling 3-iodo-2,5-dimethylselenophene with other molecular components, it is possible to create conjugated systems that exhibit changes in their absorption or emission properties upon binding to a target analyte.

The table below outlines potential strategies for the incorporation of 3-iodo-2,5-dimethylselenophene into chemo-sensor architectures.

| Sensor Component to be Introduced | Synthetic Strategy from 3-Iodo-2,5-dimethylselenophene | Resulting Functional Unit | Potential Analyte | Sensing Mechanism (Hypothetical) |

| Fluorophore (e.g., pyrene) | Suzuki or Stille coupling with a boronic acid or stannane (B1208499) derivative of pyrene | 2,5-Dimethylselenophene-pyrene conjugate | Metal ions, nitroaromatics | Fluorescence quenching or enhancement upon analyte binding |

| Ionophore (e.g., crown ether) | Coupling reaction to an iodo-functionalized crown ether | 2,5-Dimethylselenophene appended with a crown ether | Alkali metal cations (e.g., K⁺, Na⁺) | Change in absorption or fluorescence due to conformational changes upon ion complexation |

| Redox-active unit (e.g., ferrocene) | Sonogashira coupling with ethynylferrocene | 2,5-Dimethylselenophene-ferrocene dyad | Anions, redox-active species | Electrochemical detection via changes in the ferrocene (B1249389) redox potential |

The incorporation of the 2,5-dimethylselenophene moiety can tune the electronic properties of the resulting sensor molecule, potentially leading to enhanced sensitivity and selectivity for the target analyte. The development of such sensors is crucial for applications in environmental monitoring and industrial process control.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The synthesis of selenophenes has traditionally relied on methods that can involve harsh reagents and generate significant waste. ontosight.aimdpi.com A primary focus for future research is the development of more sustainable and green synthetic pathways to 3-iodo-2,5-dimethylselenophene and its analogs. This involves exploring catalytic systems that are more environmentally friendly and reaction conditions that are less energy-intensive. nih.gov

Recent advancements have seen the use of copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and elemental selenium, offering an atom- and step-economical route to 2,5-disubstituted selenophenes. rsc.org Further research in this area could focus on adapting such methodologies for the specific synthesis of 3-iodo-2,5-dimethylselenophene, potentially through a one-pot reaction that incorporates the iodination step. Another promising avenue is the use of electrophilic cyclization of selenoenynes using sodium halides in greener solvents like ethanol (B145695) at room temperature, which has shown high yields for halogenated selenophenes. nih.gov

Future efforts will likely concentrate on:

The use of earth-abundant metal catalysts to replace precious metals.

Solvent-free reaction conditions or the use of biodegradable solvents.

Energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. ontosight.ai

Exploration of Novel Reactivity Profiles and Cascade Reactions

For instance, iodine-catalyzed three-component cascade reactions have been successfully employed for the synthesis of complex selenium-containing heterocycles like 2-phenylnaphtho mdpi.comnih.govselenazoles. researchgate.netnih.gov Similar strategies could be developed starting from 3-iodo-2,5-dimethylselenophene to construct intricate molecular frameworks. The investigation of radical-mediated cascade cyclizations involving the iodo-selenophene moiety could also lead to the discovery of new synthetic methodologies. nih.gov

Key areas for exploration include:

The development of novel palladium- or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

The design of one-pot multi-component reactions that utilize 3-iodo-2,5-dimethylselenophene as a key building block.

The investigation of photochemical and electrochemical methods to activate the C-I bond for unique transformations.

Design and Synthesis of Advanced Selenophene-Based Functional Materials

Selenophene-containing materials have shown significant promise in the field of materials science, particularly in the development of organic electronics. mdpi.comresearchgate.net The unique electronic properties of selenophenes, stemming from the presence of the selenium atom, make them attractive components for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.aimdpi.com

Future research will focus on the rational design and synthesis of advanced functional materials based on the 3-iodo-2,5-dimethylselenophene scaffold. The iodo-substituent provides a convenient handle for polymerization and for the introduction of various functional groups to tune the material's properties. For example, the synthesis of novel conjugated polymers incorporating the 2,5-dimethylselenophene-3-yl unit could lead to materials with enhanced charge transport characteristics and improved stability.

Specific research goals in this area will likely include:

The synthesis of novel selenophene-based chalcone (B49325) analogs for potential applications in medicinal chemistry, building upon recent findings of their anticancer activities. nih.gov

The development of new heterotriacenes containing the selenophene (B38918) core, which have shown interesting electronic properties. beilstein-journals.org

The exploration of selenophene-containing materials for applications in sensors, bioimaging, and theranostics.

Deeper Theoretical Insights into Structure-Property Relationships and Predictive Modeling

To accelerate the discovery of new selenophene-based materials with desired properties, a deeper theoretical understanding of their structure-property relationships is crucial. beilstein-journals.org Computational chemistry and predictive modeling are powerful tools that can provide valuable insights into the electronic and photophysical properties of these materials, guiding synthetic efforts towards the most promising candidates.

Future theoretical studies will likely focus on:

Employing density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to predict the frontier molecular orbital energies, absorption and emission spectra, and charge transport properties of novel 3-iodo-2,5-dimethylselenophene derivatives.

Developing quantitative structure-activity relationship (QSAR) models for selenophene-containing compounds to predict their biological activities.

Utilizing machine learning algorithms to screen large virtual libraries of selenophene-based materials and identify candidates with optimal properties for specific applications. ontosight.ai

By combining experimental synthesis and characterization with theoretical modeling, researchers can establish clear design principles for the next generation of high-performance selenophene-based functional materials.

Q & A

Q. What are the established synthetic methodologies for 3-Iodo-2,5-dimethylselenophene, and how do reaction conditions influence yield?

Answer: Two primary methods are documented:

- Electrophilic Cyclization : Copper-catalyzed reactions using NaCl as a chlorine source, adapted for iodination by substituting NaI. This method achieves moderate yields (55–57%) under mild conditions (room temperature, 12–24 hrs) .

- Green Halogenation : Sodium halide (NaI)-mediated iodination in aqueous/organic biphasic systems, emphasizing atom economy and reduced waste. Yields vary based on solvent polarity and halide concentration .

Q. Key Parameters Table :

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Copper-catalyzed cyclization | CuCl₂, DCM/Water | 55–57 | 12–24 hrs | |

| NaI-mediated halogenation | NaI, Ethanol/Water | 60–75 | 6–8 hrs |

Q. Which analytical techniques are critical for confirming the structural integrity of 3-Iodo-2,5-dimethylselenophene?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl and iodine groups). For example, methyl protons resonate at δ 2.1–2.5 ppm, while aromatic protons appear downfield (δ 7.2–7.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., M at m/z 312.94 for CHISe). Fragmentation patterns (e.g., loss of I or SeCH) validate connectivity .

- FT-IR : Peaks at 550–600 cm (C-I stretch) and 2900 cm (C-H stretch in methyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated selenophenes?

Answer:

- Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to reconcile discrepancies. For example, DFT-calculated C NMR shifts can clarify ambiguous assignments .

- Isotopic Labeling : Use deuterated solvents or Se-labeled analogs to distinguish overlapping signals in crowded spectra .

Q. What strategies optimize regioselectivity in electrophilic iodination reactions for selenophene derivatives?

Answer:

- Directing Groups : Introduce electron-donating groups (e.g., methyl) at C-2 and C-5 to direct iodination to C-3 via resonance stabilization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic iodine (I) generation, improving regioselectivity .

- Catalyst Screening : Transition metals (e.g., Pd or Cu) modulate iodine activation. For example, CuI suppresses side reactions in NaI-mediated systems .

Q. How can computational methods predict the reactivity of 3-Iodo-2,5-dimethylselenophene in cross-coupling reactions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. The iodine atom’s σ-hole interaction with palladium catalysts is critical .

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh)) to assess steric and electronic compatibility .

Q. What experimental approaches evaluate the stability of 3-Iodo-2,5-dimethylselenophene under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and humidity (75% RH). Monitor decomposition via HPLC .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring weight loss at 100–200°C .

Q. How can kinetic studies elucidate the mechanism of iodine substitution in selenophene derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro